Butanoic acid, 3-methyl-2-methylene-
Overview
Description
Butanoic acid, 3-methyl-2-methylene-: is an organic compound with the molecular formula C₆H₁₀O₂ . It is a derivative of butanoic acid, characterized by the presence of a methylene group at the second carbon and a methyl group at the third carbon. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize butanoic acid, 3-methyl-2-methylene- involves the esterification of butanoic acid derivatives with methylene-containing reagents. For instance, the reaction between butanoic acid and methylene iodide in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of butanoic acid, 3-methyl-2-methylene- typically involves large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanoic acid, 3-methyl-2-methylene- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Butanoic acid, 3-methyl-2-methylene- is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology and Medicine: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It is also investigated for its antimicrobial properties and potential therapeutic applications .
Industry: Industrially, butanoic acid, 3-methyl-2-methylene- is utilized in the production of fragrances, flavors, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-2-methylene- involves its interaction with specific molecular targets and pathways. The methylene group can participate in electrophilic addition reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, signal transduction pathways, and cellular metabolism .
Comparison with Similar Compounds
Butanoic acid, 2-methyl-: This compound differs by the position of the methyl group, which is at the second carbon instead of the third.
Butanoic acid, 3-methyl-: Lacks the methylene group at the second carbon.
Butanoic acid, 2-methylene-: Has the methylene group at the second carbon but lacks the methyl group at the third.
Uniqueness: Butanoic acid, 3-methyl-2-methylene- is unique due to the presence of both a methylene group and a methyl group, which imparts distinct reactivity and properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
3-methyl-2-methylidenebutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRVKEJIEFZNST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478006 | |
Record name | alpha-Isopropylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-04-7 | |
Record name | alpha-Isopropylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-methylidenebutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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